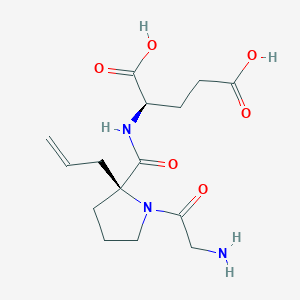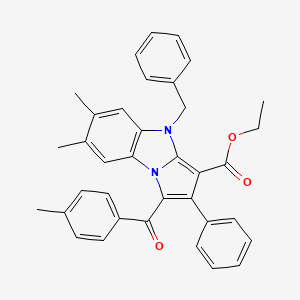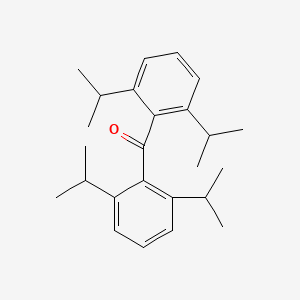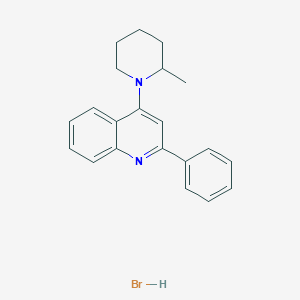![molecular formula C20H15NO B11938091 N-benzo[c]phenanthren-6-ylacetamide CAS No. 4257-13-0](/img/structure/B11938091.png)
N-benzo[c]phenanthren-6-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzo[c]phenanthren-6-ylacetamide is a chemical compound with the molecular formula C20H15NO It is known for its complex aromatic structure, which includes a benzo[c]phenanthrene moiety linked to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[c]phenanthren-6-ylacetamide typically involves the reaction of benzo[c]phenanthrene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Benzo[c]phenanthrene and acetic anhydride.
Catalyst: A Lewis acid such as aluminum chloride.
Reaction Conditions: Elevated temperature (around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzo[c]phenanthren-6-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-benzo[c]phenanthren-6-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mécanisme D'action
The mechanism of action of N-benzo[c]phenanthren-6-ylacetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Phenanthrene: A simpler aromatic compound with three fused benzene rings.
Anthracene: Similar to phenanthrene but with a different arrangement of the aromatic rings.
Uniqueness
N-benzo[c]phenanthren-6-ylacetamide is unique due to its specific aromatic structure and the presence of the acetamide group, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
4257-13-0 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
N-benzo[c]phenanthren-6-ylacetamide |
InChI |
InChI=1S/C20H15NO/c1-13(22)21-19-12-15-7-3-5-9-17(15)20-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,1H3,(H,21,22) |
Clé InChI |
GEXNHXUILHRBJR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


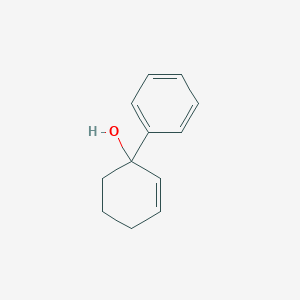



![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)
